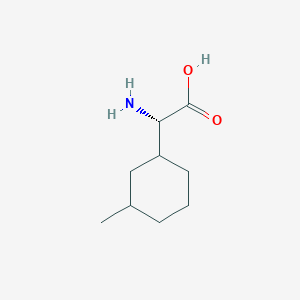

(2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-methylcyclohexyl)acetic acid |

InChI |

InChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1 |

InChI Key |

JXKLPTPNYNKUDP-RRQHEKLDSA-N |

Isomeric SMILES |

CC1CCCC(C1)[C@@H](C(=O)O)N |

Canonical SMILES |

CC1CCCC(C1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Method A: Hydrogenation of Nitro Methyl Cyclohexyl Acetic Acid Derivatives

- Start with 1-(nitro methyl) cyclohexyl acetic acid or its benzyl ester.

- Dissolve 0.01–0.017 mol of the precursor in an appropriate solvent such as methanol.

- Add a catalytic amount of palladium on activated carbon (Pd/C), typically 0.2–0.5 g.

- Conduct hydrogenation under atmospheric or slightly elevated pressure at room temperature or mild heating.

- Monitor reaction progress via thin-layer chromatography (TLC) or infrared spectroscopy.

- Upon completion, filter off the catalyst and concentrate the filtrate.

- Further purification involves solvent exchange with tetrahydrofuran (THF) and crystallization.

- Yields are reported around 80–85%, with reaction times ranging from 2 to 4 hours.

- Reaction temperature: ambient to 50°C.

- Hydrogen pressure: atmospheric to 1 atm.

Reduction of Ester Intermediates

Another approach involves the reduction of ester derivatives, such as benzyl esters of methylcyclohexyl acetic acids, to the amino acid.

Method B: Catalytic Hydrogenation of Benzyl Esters

- Dissolve benzyl ester derivatives (e.g., 1-(nitro methyl) cyclohexyl acetic acid benzyl ester) in methanol.

- Add Pd/C catalyst (0.5–1 mol% relative to substrate).

- Hydrogenate under atmospheric or slight pressure at room temperature.

- Continue until complete reduction of nitro groups to amino groups, confirmed by IR spectroscopy.

- Remove catalyst by filtration.

- Concentrate the solution and precipitate the amino acid by adding tetrahydrofuran (THF).

- Dry under vacuum.

- Yields around 50–55%, with reaction times of 3–6 hours.

- Mild conditions favor high selectivity and minimal side reactions.

Synthesis via Cyclohexyl Precursors and Functionalization

Alternative routes involve starting with cyclohexyl derivatives and functionalizing the ring to introduce the amino acid functionality.

Method C: Diels-Alder and Hydrogenation Approach

- Conduct a Diels-Alder reaction between piperylene and acrylic acid to form methyl-substituted cyclohexene derivatives.

- Hydrogenate the cyclohexene intermediates over platinum oxide in acetic acid to obtain cis- or trans-methylcyclohexanecarboxylic acids.

- Convert these acids to their corresponding amino acids via amination or reductive amination.

Note:

- The stereochemistry (cis/trans) can be controlled by reaction conditions, as documented in literature.

Chemical Data and Reaction Optimization

| Method | Starting Material | Catalyst | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| A | 1-(Nitro methyl) cyclohexyl acetic acid | Pd/C | Methanol | Room temp, atmospheric H₂ | 80–85% | Efficient for large-scale synthesis |

| B | Benzyl ester derivative | Pd/C | Methanol | Room temp, atmospheric H₂ | 50–55% | Suitable for ester intermediates |

| C | Cyclohexene derivatives | PtO₂ | Acetic acid | 60°C, H₂ pressure | Variable | Stereoselective synthesis |

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of novel drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. It may act as an agonist or antagonist, modulating the activity of its target proteins. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid with key analogues, highlighting molecular differences and biological implications:

*Calculated molecular weight based on structural formula.

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: Cyclohexyl vs. Aromatic Groups: The 3-methylcyclohexyl group in the target compound increases lipophilicity compared to phenyl-substituted analogues (e.g., 2-Amino-2-(3-methylphenyl)acetic acid). This enhances membrane permeability but may reduce aqueous solubility . Hydroxy and Isoxazole Substituents: Hydroxycyclohexyl (e.g., ) and isoxazole (e.g., ibotenic acid) groups introduce polarity, affecting receptor binding. Ibotenic acid’s isoxazole ring enables glutamate receptor agonism, a feature absent in purely aliphatic analogues .

Stereochemical Influence: The (2S) configuration is critical for chiral recognition in biological systems. For example, (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid’s enantiopurity is essential for studying enzyme-substrate interactions .

Bicyclic and Trifluoromethyl Derivatives :

- Bicyclic frameworks (e.g., ) and trifluoromethyl groups enhance metabolic stability and bioavailability, making such compounds valuable in drug discovery .

Q & A

What are the key considerations for designing synthetic routes for (2S)-2-Amino-2-(3-methylcyclohexyl)acetic acid?

Basic Research Question

The synthesis of chiral amino acids like this compound requires careful selection of starting materials and stereochemical control. A common approach involves:

- Enantioselective alkylation of a chiral glycine equivalent to introduce the 3-methylcyclohexyl group.

- Protection/deprotection strategies for the amino group (e.g., Boc or Fmoc) to avoid side reactions during cyclization or functionalization.

- Catalytic asymmetric methods using transition metals or organocatalysts to ensure high enantiomeric excess (e.g., >95% ee) .

Key analytical tools include chiral HPLC and NMR spectroscopy to confirm stereochemical integrity.

How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Advanced Research Question

Discrepancies between NMR-derived structures and X-ray crystallography often arise from dynamic conformational changes or crystal-packing effects. To resolve contradictions:

- Perform variable-temperature NMR to assess rotational barriers of the 3-methylcyclohexyl group, which may cause signal splitting at lower temperatures.

- Use DFT computational modeling to predict the most stable conformers in solution and compare with crystallographic data.

- Validate via 2D NOESY/ROESY NMR to identify spatial proximities between protons, clarifying the dominant solution-phase conformation .

What methodologies are effective for studying the biological interactions of this compound with proteins?

Basic Research Question

To evaluate interactions with biomolecules:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD values) for target proteins.

- Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, guided by the compound’s cyclohexyl moiety, which may occupy hydrophobic pockets.

- Fluorescence polarization assays track competitive displacement of fluorescent ligands in enzyme active sites .

How can researchers optimize reaction yields while maintaining stereochemical purity in large-scale synthesis?

Advanced Research Question

Scale-up challenges include minimizing racemization and side reactions. Strategies involve:

- Flow chemistry for precise control of reaction parameters (temperature, residence time), reducing thermal degradation.

- Design of Experiments (DoE) to optimize solvent systems (e.g., THF/water mixtures) and catalyst loading.

- In situ monitoring via Raman spectroscopy to detect intermediate phases and adjust conditions dynamically .

What are the implications of the 3-methylcyclohexyl group’s stereochemistry on biological activity?

Advanced Research Question

The axial/equatorial orientation of the methyl group on the cyclohexane ring influences binding to chiral receptors. To investigate:

- Synthesize diastereomers (e.g., 3-methyl in axial vs. equatorial positions) and compare activity via IC50 assays .

- Use molecular dynamics simulations to analyze how ring puckering affects protein-ligand interactions over time.

- Correlate structural data with pharmacokinetic studies (e.g., metabolic stability in liver microsomes) to assess bioavailability differences .

How should researchers address solubility challenges in aqueous assay systems?

Basic Research Question

The hydrophobic cyclohexyl group limits aqueous solubility. Mitigation approaches include:

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility.

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve dispersion in biological buffers .

What analytical techniques are critical for characterizing degradation products under stress conditions?

Advanced Research Question

Stability studies under heat, light, or pH extremes require:

- LC-HRMS to identify degradation products via exact mass matching.

- Tandem MS/MS to elucidate fragmentation pathways and structural changes (e.g., oxidation of the amino group).

- Forced degradation kinetics modeled using Arrhenius equations to predict shelf-life under standard storage conditions .

How can the compound’s potential as a chiral building block in peptidomimetics be evaluated?

Advanced Research Question

To assess utility in peptidomimetic design:

- Incorporate into model peptides via solid-phase synthesis and analyze conformational effects via circular dichroism (CD).

- Compare protease resistance with natural amino acids using HPLC-MS stability assays .

- Screen against therapeutic targets (e.g., GPCRs) to determine if the cyclohexyl group enhances selectivity or potency .

Notes

- Methodological Focus : Emphasis on experimental design, data reconciliation, and advanced techniques (e.g., DFT, SPR).

- Stereochemical Complexity : Highlighted throughout to align with the compound’s chiral centers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.